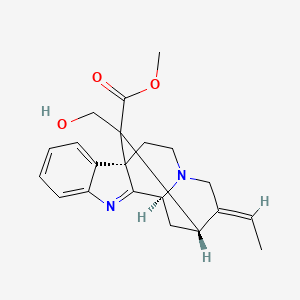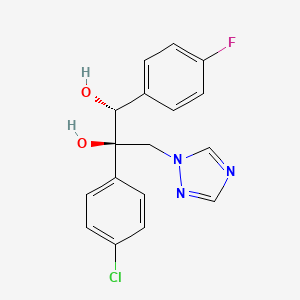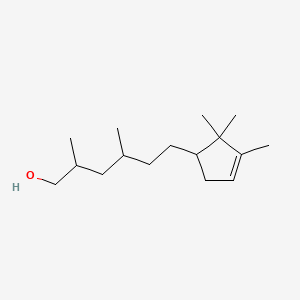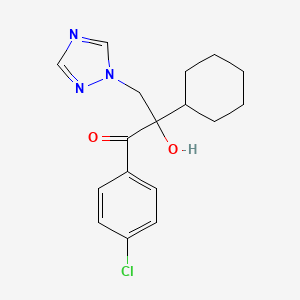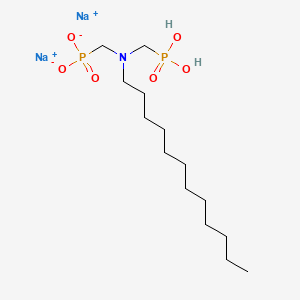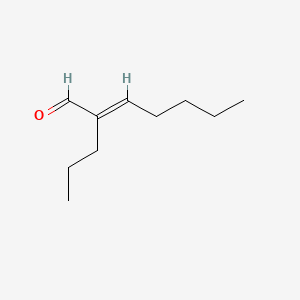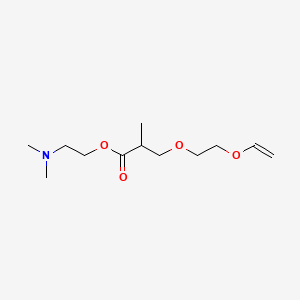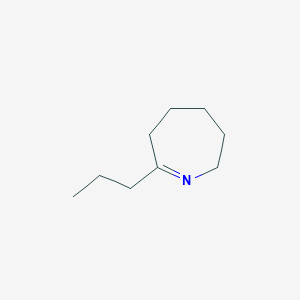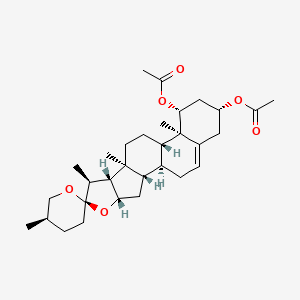
4-Iodophenylalanine i-124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenylalanine I-124 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-124 isotope is substituted at the para position of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-124 typically involves the iodination of phenylalanine. One common method includes the use of iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions to ensure the selective iodination at the para position .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and stringent reaction controls to achieve high yields and radiochemical purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenylalanine I-124 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules .
Aplicaciones Científicas De Investigación
4-Iodophenylalanine I-124 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other radiolabeled compounds.
Biology: Employed in studies of amino acid transport and metabolism.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of 4-Iodophenylalanine I-124 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound can be incorporated into proteins or metabolized, allowing for imaging of metabolic processes. The iodine-124 isotope emits positrons, which can be detected by PET imaging to provide detailed information about the location and activity of the compound within the body .
Comparación Con Compuestos Similares
4-Iodo-L-phenylalanine: Another iodinated derivative of phenylalanine with similar properties.
p-Iodo-L-phenylalanine: A positional isomer with the iodine atom at the para position.
p-Iodophenylalanine: A non-radiolabeled version of the compound
Uniqueness: 4-Iodophenylalanine I-124 is unique due to its radiolabeling with iodine-124, which provides both diagnostic and therapeutic capabilities. Its ability to be detected by PET imaging makes it a valuable tool in medical diagnostics, particularly for cancer imaging .
Propiedades
Número CAS |
937200-41-4 |
|---|---|
Fórmula molecular |
C9H10INO2 |
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3 |
Clave InChI |
PZNQZSRPDOEBMS-UVAZPYJASA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


